N-Desmetiltrimebutina

Descripción general

Descripción

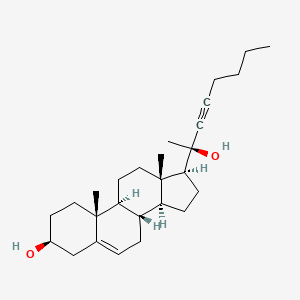

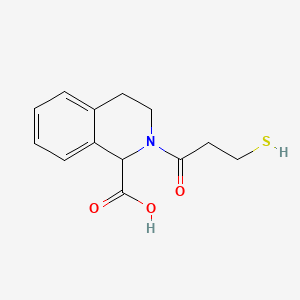

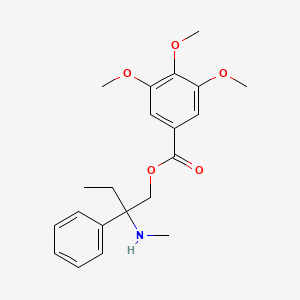

Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester, also known as Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester, is a useful research compound. Its molecular formula is C21H27NO5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicación en el alivio del dolor

Se ha demostrado que la N-Desmetiltrimebutina es activa para aliviar el dolor abdominal en humanos {svg_1}. Esto la convierte en una posible candidata para el desarrollo de nuevos analgésicos.

Uso en estudios toxicológicos

El compuesto se ha utilizado en estudios toxicológicos, particularmente en la determinación de la trimebutina y sus metabolitos en el plasma humano {svg_2}. Esto es crucial para comprender las propiedades toxicocinéticas del compuesto.

Papel en la farmacocinética

La this compound juega un papel importante en la farmacocinética. Es el compuesto circulante principal del metabolismo de la trimebutina y alcanza una concentración plasmática máxima mucho mayor que la propia trimebutina {svg_3}.

Aplicación en el desarrollo de fármacos

Debido a sus propiedades farmacológicas, la this compound se puede utilizar en el desarrollo de fármacos, particularmente en la creación de fármacos destinados al tratamiento de trastornos intestinales {svg_4}.

Uso en química analítica

La this compound se utiliza en química analítica, particularmente en métodos de cromatografía líquida-espectrometría de masas (LC-MS) para la determinación de la trimebutina y sus metabolitos {svg_5}.

Posible uso en anestesia local

Las pruebas in vivo han demostrado que la this compound presenta una actividad anestésica local, que es significativamente más potente que la de la lidocaína {svg_6}. Esto sugiere posibles aplicaciones en el campo de la anestesia local.

Mecanismo De Acción

N-Desmethyltrimebutine, also known as 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate or Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester, is a metabolite of trimebutine . This article provides an overview of its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.

Target of Action

The primary targets of N-Desmethyltrimebutine are sodium channels . These channels play a crucial role in the generation and conduction of action potentials, which are fundamental to the functioning of the nervous system.

Mode of Action

N-Desmethyltrimebutine interacts with its targets by binding to sodium channels, thereby displacing batrachotoxin . This interaction results in the blocking of sodium currents in sensory neurons . It has a similar affinity to these channels as bupivacaine .

Biochemical Pathways

The compound affects the pathway involving sodium, potassium, and calcium currents in rat dorsal root ganglia neurons .

Pharmacokinetics

The oral pharmacokinetics of N-Desmethyltrimebutine have been studied in humans . After a single dose of trimebutine, it was found that N-Desmethyltrimebutine had high concentrations relative to the parent drug . The formation of n-desmethyltrimebutine was observed to be reduced in some populations, suggesting a reduced biotransformation of trimebutine .

Result of Action

The molecular and cellular effects of N-Desmethyltrimebutine’s action include the blocking of veratridine-induced glutamate release . In vivo, when tested in the rabbit corneal reflex, it displayed a local anesthetic activity 17-fold more potent than that of lidocaine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Desmethyltrimebutine. For instance, the formation and elimination of N-Desmethyltrimebutine can vary among different populations, possibly due to genetic or environmental factors .

Propiedades

IUPAC Name |

[2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4/h7-13,22H,6,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPDLGDYDUPYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004638 | |

| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84333-59-5 | |

| Record name | N-Desmethyltrimebutine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084333595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOR-TRIMEBUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI1BF6F0VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the mechanism of action of N-Desmethyltrimebutine on gastric emptying?

A1: N-Desmethyltrimebutine is a metabolite of trimebutine, a drug known to influence gastrointestinal motility. Research suggests that N-Desmethyltrimebutine, along with other kappa-opioid agonists, may enhance gastric emptying by acting on kappa-opioid receptors located in the mucosa or submucosal layers of the antrum and duodenum [, ]. This effect was observed in dogs administered with N-Desmethyltrimebutine orally at doses ranging from 0.1 to 1 mg/kg [, ]. Further research is needed to fully elucidate the precise downstream mechanisms involved.

Q2: How does the effect of N-Desmethyltrimebutine on gastric emptying compare to other opioid agonists?

A2: Studies in dogs showed that unlike N-Desmethyltrimebutine, mu-opioid agonists like morphine and D-Ala2, N-Me-p-nitro-Phe4, Gly5-ol-DAGO (DAGO) did not enhance gastric emptying at lower doses. In fact, at higher doses, morphine significantly slowed down gastric emptying [, ]. This suggests a potential selectivity of N-Desmethyltrimebutine and other kappa-opioid agonists towards enhancing gastric emptying compared to mu-opioid agonists.

Q3: How is N-Desmethyltrimebutine metabolized in the body?

A3: Research identified a previously unreported metabolite of N-Desmethyltrimebutine: N-Desmethyltrimebutine glucuronide. This conjugate forms through glucuronidation at the N-terminal of the molecule []. This discovery highlights the importance of understanding the metabolic pathways of drug candidates like N-Desmethyltrimebutine.

Q4: What are the analytical challenges associated with quantifying N-Desmethyltrimebutine, and how have they been addressed?

A4: The discovery of the N-Desmethyltrimebutine glucuronide metabolite presented a challenge in accurately quantifying N-Desmethyltrimebutine levels in biological samples using traditional LC-MS/MS methods []. The presence of this unstable metabolite led to an overestimation of N-Desmethyltrimebutine concentrations. Researchers addressed this by incorporating an acidification step during sample preparation to hydrolyze the glucuronide conjugate, ensuring accurate measurement of total N-Desmethyltrimebutine levels [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4S)-1,2-dimethyl-4-phenylpiperidin-4-yl] propanoate](/img/structure/B1201601.png)

![2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one](/img/structure/B1201608.png)